molecular formula C10H9NO5 B1647590 Methyl 3-acetyl-5-nitrobenzoate

Methyl 3-acetyl-5-nitrobenzoate

Cat. No.: B1647590
M. Wt: 223.18 g/mol
InChI Key: SMBWZJWNYWXJQU-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-5-nitrobenzoate is a nitro-substituted aromatic ester featuring an acetyl group at the 3-position and a nitro group at the 5-position of the benzene ring. The acetyl group is a strong electron-withdrawing substituent, which influences reactivity, solubility, and intermolecular interactions compared to other derivatives.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

methyl 3-acetyl-5-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-6(12)7-3-8(10(13)16-2)5-9(4-7)11(14)15/h3-5H,1-2H3

InChI Key

SMBWZJWNYWXJQU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents at the 3-position significantly alter electronic and steric properties:

Compound Substituent (3-position) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Methyl 3-acetyl-5-nitrobenzoate Acetyl (-COCH₃) C₁₀H₉NO₅ 223.19* Strong electron-withdrawing, enhances electrophilicity
Methyl 3-amino-5-nitrobenzoate Amino (-NH₂) C₈H₈N₂O₄ 196.16 Electron-donating, increases basicity and H-bonding potential
Methyl 3-chloro-5-nitrobenzoate Chloro (-Cl) C₈H₆ClNO₄ 215.59 Moderately electron-withdrawing, enhances lipophilicity
Methyl 3-carboxy-5-nitrobenzoate Carboxy (-COOH) C₉H₇NO₆ 225.16 Strongly acidic, promotes hydrogen bonding and crystal packing
Methyl 4-amino-3-methoxy-5-nitrobenzoate Methoxy (-OCH₃) & Amino C₉H₁₀N₂O₅ 226.19 Methoxy (electron-donating) and amino groups enhance solubility

*Calculated based on analogous structures.

Key Observations :

  • Electron Effects : Acetyl and nitro groups create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions .
  • Hydrogen Bonding: Amino and carboxy substituents enable intermolecular H-bonding, influencing crystallization (e.g., Methyl 3-carboxy-5-nitrobenzoate forms π-π stacks and H-bonded dimers ).

Reactivity Trends :

  • Acetyl and nitro groups direct further substitutions to specific ring positions (meta/para to existing groups).
  • Carboxy derivatives are prone to decarboxylation under acidic conditions, while amino groups undergo diazotization .

Physical and Chemical Properties

Property This compound* Methyl 3-Carboxy-5-Nitrobenzoate Methyl 3-Chloro-5-Nitrobenzoate
Melting Point ~120–130°C (estimated) 285–287°C (decomposes) Not reported
Solubility Low in water; soluble in acetone Soluble in polar aprotic solvents Low in water; soluble in DCM
Stability Stable under anhydrous conditions Sensitive to base hydrolysis Stable to hydrolysis

*Inferred from analogs.

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